Solusprin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

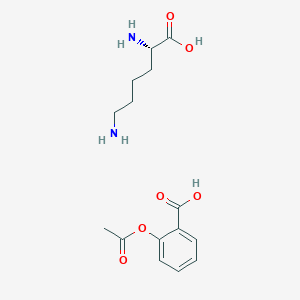

2-acetyloxybenzoic acid;(2S)-2,6-diaminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4.C6H14N2O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-4-2-1-3-5(8)6(9)10/h2-5H,1H3,(H,11,12);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBCTCGUOQYZHK-ZSCHJXSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.C(CCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30958944 | |

| Record name | 2-(Acetyloxy)benzoic acid--lysine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37933-78-1 | |

| Record name | L-Lysine acetylsalicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37933-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylsalicylic acid lysinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037933781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Acetyloxy)benzoic acid--lysine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-lysine o-acetoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPIRIN LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAN4V337CI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The In Vitro Mechanism of Action of Aspirin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspirin (acetylsalicylic acid) is one of the most widely used nonsteroidal anti-inflammatory drugs (NSAIDs) globally. Its therapeutic effects, ranging from analgesia and anti-inflammation to cardiovascular protection, are primarily attributed to its unique mechanism of action at the molecular level. This technical guide provides an in-depth exploration of the in vitro mechanisms of action of aspirin, focusing on its interaction with key enzymes and its modulation of cellular signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways to support further research and drug development endeavors.

Core Mechanism: Cyclooxygenase (COX) Inhibition

The principal and most well-characterized in vitro mechanism of action for aspirin is the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. Aspirin acetylates a serine residue (Ser530 in COX-1 and Ser516 in COX-2) within the active site of these enzymes. This covalent modification permanently blocks the binding of the natural substrate, arachidonic acid, thereby preventing the synthesis of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and platelet aggregation.[1]

Quantitative Data: COX Inhibition

The inhibitory potency of aspirin against COX-1 and COX-2 is concentration-dependent. The half-maximal inhibitory concentration (IC50) values vary depending on the specific in vitro assay conditions.

| Target Enzyme | Assay System | IC50 Value (µM) | Reference |

| COX-1 | Washed Human Platelets | 1.3 ± 0.5 | [2] |

| COX-1 | Purified Ovine | ~70 | [2] |

| COX-2 | Recombinant Human | ~50 | [1] |

Modulation of Cellular Signaling Pathways

Beyond its direct enzymatic inhibition, aspirin exerts its effects by modulating a variety of intracellular signaling pathways. These non-COX targets contribute to its broad pharmacological profile.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival. In many in vitro systems, particularly with prolonged exposure, aspirin has been shown to inhibit the activation of the canonical NF-κB pathway. It can prevent the degradation of the inhibitory protein IκBα, which in turn sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription.[3][4] However, some studies have also reported a paradoxical activation of NF-κB by aspirin in certain cancer cell lines, leading to apoptosis.[5][6]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are key signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Aspirin has been demonstrated to modulate the activity of several MAPK family members, including JNK, p38, and ERK. The specific effect of aspirin on these pathways can be cell-type and concentration-dependent. For instance, in some cancer cell lines, aspirin can induce apoptosis through the activation of JNK and p38 MAPK pathways.[7][8]

PTEN/AKT Signaling Pathway

The PTEN/AKT pathway is a crucial regulator of cell growth, survival, and metabolism. In certain cancer cell lines, aspirin has been shown to upregulate the expression of the tumor suppressor PTEN. This leads to the inhibition of AKT phosphorylation, which in turn affects downstream targets like NF-κB and survivin, ultimately promoting apoptosis and inhibiting cell proliferation and invasion.[9]

Effects on Cytokine and Soluble Receptor Production

Aspirin has been shown to modulate the production of various cytokines and soluble receptors in vitro, which contributes to its anti-inflammatory effects.

Inhibition of Pro-inflammatory Cytokines

In various cell culture models, aspirin has been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[3] This inhibition is often linked to its effects on the NF-κB signaling pathway.

Induction of Soluble IL-1 Receptor Type II (sIL-1RII)

Interestingly, low-dose aspirin has been found to increase the secretion of soluble Interleukin-1 receptor type II (sIL-1RII) from mononuclear cells in vitro.[10] sIL-1RII acts as a decoy receptor for IL-1, thereby neutralizing its pro-inflammatory activity.

Quantitative Data: Cytokine and Soluble Receptor Modulation

| Cell Type | Treatment | Analyte | Effect | Reference |

| Bovine Vascular Smooth Muscle Cells | IL-1β + Aspirin | TNF-α release | Dose-dependent inhibition | [3] |

| Human Mononuclear Cells | Aspirin (10 µg/mL) | sIL-1RII secretion | Significant increase | [10] |

| T. cruzi-infected H9C2 cells | Aspirin (0.625 and 1.25 mM) | IL-1β production | Significant increase | [11] |

Experimental Protocols

In Vitro COX Inhibition Assay (Human Whole Blood)

This protocol assesses the inhibition of COX-1 and COX-2 activity in a physiologically relevant matrix.

Materials:

-

Freshly drawn human whole blood (heparinized for COX-2 assay)

-

Aspirin stock solution (in DMSO)

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Commercial ELISA kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)

-

Sterile polypropylene tubes

-

Centrifuge

Procedure: Part A: COX-1 Activity (TXB2 Measurement)

-

Dispense 1 mL aliquots of whole blood into sterile polypropylene tubes.

-

Immediately add various concentrations of aspirin (or vehicle control).

-

Incubate at 37°C for 1 hour to allow for clotting and platelet activation.

-

Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum.

-

Collect the serum and store at -80°C until analysis.

-

Measure TXB2 concentration using a commercial ELISA kit.[12]

Part B: COX-2 Activity (LPS-Induced PGE2 Measurement)

-

Dispense 1 mL aliquots of heparinized whole blood into sterile polypropylene tubes.

-

Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression.

-

Incubate at 37°C for 24 hours.

-

Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma.

-

Collect the plasma and store at -80°C until analysis.

-

Measure PGE2 concentration using a commercial ELISA kit.[12]

Data Analysis:

-

Calculate the percent inhibition of TXB2 (COX-1) and PGE2 (COX-2) production for each aspirin concentration relative to the vehicle-treated control.

-

Plot the percent inhibition against the aspirin concentration to determine the IC50 value.[12]

Western Blot for MAPK Activation

This protocol details the detection of phosphorylated (activated) MAPK proteins in cell lysates.

Materials:

-

Cell line of interest (e.g., PC-9 lung cancer cells)

-

Aspirin

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies specific for phosphorylated and total JNK, p38, and ERK

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and buffers

-

Nitrocellulose or PVDF membranes

-

Western blot blocking buffer (e.g., 5% non-fat milk in TBST)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for Western blots

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of aspirin for the specified time.

-

Lyse the cells with ice-cold lysis buffer and quantify protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total JNK, p38, or ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.[13]

Immunofluorescence for NF-κB p65 Nuclear Translocation

This protocol visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

-

Cells grown on glass coverslips

-

Aspirin

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., acetone:methanol)

-

Blocking solution (e.g., 10% donkey serum)

-

Rabbit polyclonal antibody to NF-κB p65

-

FITC-conjugated donkey anti-rabbit IgG

-

DAPI nuclear stain

-

Mounting medium

Procedure:

-

Treat cells grown on coverslips with aspirin (e.g., 10 mM) for 24 hours.

-

Wash cells with PBS and fix with acetone:methanol at -20°C for 10 minutes.

-

Block with 10% donkey serum for 1 hour.

-

Incubate with the primary antibody against NF-κB p65 for 1 hour.

-

Wash and incubate with the FITC-conjugated secondary antibody for 1 hour.

-

Stain the nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope.[6]

Visualizations: Signaling Pathways and Workflows

Aspirin's Inhibition of the Arachidonic Acid Cascade

Caption: Aspirin irreversibly inhibits COX-1 and COX-2.

Aspirin's Modulation of the NF-κB Signaling Pathway

Caption: Aspirin inhibits NF-κB activation.

Experimental Workflow for Western Blotting

References

- 1. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aspirin inhibits inducible nitric oxide synthase expression and tumour necrosis factor-alpha release by cultured smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Evidence for colorectal cancer cell specificity of aspirin effects on NFκB signalling and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Low-doses of aspirin promote the growth of human PC-9 lung cancer cells through activation of the MAPK family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Effects of aspirin on proliferation, invasion and apoptosis of Hep-2 cells via the PTEN/AKT/NF-κB/survivin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aspirin-induced increases in soluble IL-1 receptor type II concentrations in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Low-doses of aspirin promote the growth of human PC-9 lung cancer cells through activation of the MAPK family - PMC [pmc.ncbi.nlm.nih.gov]

Solusprin's Inhibition of Cyclooxygenase: A Technical Guide

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals on the core principles and methodologies for assessing the cyclooxygenase (COX) inhibitory activity of Solusprin. For the purposes of this document, this compound will be considered functionally equivalent to its active compound, acetylsalicylic acid (aspirin).

Introduction to Cyclooxygenase and this compound's Mechanism of Action

Cyclooxygenase (COX), formally known as prostaglandin-endoperoxide synthase (PTGS), is a pivotal enzyme in the inflammatory pathway.[1] It is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[2][3][4] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.[1][2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1][3]

This compound, or aspirin, exerts its anti-inflammatory, analgesic, and antipyretic effects through the irreversible inhibition of both COX-1 and COX-2.[5] This inhibition occurs via the acetylation of a serine residue within the active site of the COX enzymes.[5] This covalent modification permanently deactivates the enzyme, preventing it from binding to its substrate, arachidonic acid. While this compound inhibits both isoforms, it is weakly more selective for COX-1.[5] This dual inhibition is responsible for both its therapeutic effects and some of its associated side effects, such as gastrointestinal issues, which are primarily linked to the inhibition of the constitutively expressed COX-1.[3]

Quantitative Analysis of this compound's COX Inhibition

The inhibitory potency of this compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher inhibitory potency. The selectivity of a compound for COX-2 over COX-1 can be expressed as the ratio of their respective IC50 values.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

| This compound (Aspirin) | 1.6 ± 0.1 | 370 ± 50 | 0.004 |

| Celecoxib | >100 | 0.04 ± 0.01 | >2500 |

| Ibuprofen | 5.9 ± 1.2 | 39 ± 9 | 0.15 |

Note: The data presented here for aspirin (this compound) and other NSAIDs are compiled from various sources for illustrative purposes. Actual values may vary depending on the specific assay conditions.

Experimental Protocols for Cyclooxygenase Inhibition Assays

Several in vitro methods can be employed to determine the COX inhibitory activity of a compound. These assays typically involve incubating the COX enzyme with its substrate, arachidonic acid, in the presence and absence of the test compound. The enzymatic activity is then determined by measuring the production of prostaglandins. Common detection methods include colorimetric, fluorometric, ELISA, and LC-MS/MS-based approaches.[2][6][7]

Below is a generalized protocol for a fluorometric COX inhibition assay, which offers high sensitivity and a continuous readout.

Materials and Reagents

-

Recombinant human or ovine COX-1 and COX-2 enzymes

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Hematin (cofactor)

-

L-epinephrine (cofactor)

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., AMPLEX® Red)

-

Horseradish peroxidase (HRP)

-

This compound (or other test inhibitors)

-

DMSO (for dissolving inhibitors)

-

96-well microplate (black, clear bottom for fluorometric assays)

-

Fluorescence microplate reader

Experimental Procedure

-

Preparation of Reagents:

-

Prepare a working solution of COX Assay Buffer.

-

Prepare stock solutions of hematin and L-epinephrine in the assay buffer.

-

Prepare a stock solution of arachidonic acid.

-

Prepare a stock solution of the fluorometric probe and HRP in the assay buffer.

-

Prepare a stock solution of this compound in DMSO and create a dilution series to determine the IC50 value.

-

-

Enzyme and Inhibitor Incubation:

-

In a 96-well microplate, add the following to each well:

-

COX Assay Buffer

-

Hematin and L-epinephrine working solutions

-

COX-1 or COX-2 enzyme solution

-

-

Add the desired concentration of this compound or other test inhibitors to the appropriate wells. For control wells, add an equivalent volume of DMSO.

-

Incubate the plate at 37°C for a specified period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of the Enzymatic Reaction:

-

To each well, add the arachidonic acid solution to initiate the reaction.

-

-

Detection of Prostaglandin Production:

-

Immediately after adding the substrate, add the fluorometric probe and HRP mixture to each well. The peroxidase activity of COX will lead to the production of a fluorescent product.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period (e.g., 10-20 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate as a function of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Arachidonic Acid Pathway and this compound's Mechanism.

Caption: Workflow for a Cyclooxygenase Inhibition Assay.

References

- 1. benchchem.com [benchchem.com]

- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of aspirin-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 6. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Solusprin vs acetylsalicylic acid molecular structure

An In-depth Technical Guide on the Molecular Structures of Solusprin and Acetylsalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of the molecular structures of acetylsalicylic acid, the active ingredient in aspirin, and its lysine salt derivative, often found in formulations like this compound for enhanced solubility and faster onset of action. This document elucidates the structural distinctions, physicochemical properties, and analytical characterization methodologies for these two compounds. Furthermore, it visualizes their structures and mechanism of action through Graphviz diagrams, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Acetylsalicylic acid, a cornerstone of modern medicine, is a widely used nonsteroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and antiplatelet properties. Its therapeutic effects are primarily attributed to the irreversible inhibition of cyclooxygenase (COX) enzymes. However, its limited aqueous solubility can affect its dissolution rate and subsequent absorption. To address this, more soluble salt forms have been developed. This compound is a brand name for aspirin, and in some formulations, it utilizes lysine acetylsalicylate, a salt of acetylsalicylic acid with the amino acid lysine, to improve solubility and bioavailability.[1] This guide focuses on the molecular and structural differences between acetylsalicylic acid and lysine acetylsalicylate.

Molecular Structure

Acetylsalicylic Acid

Acetylsalicylic acid (ASA), with the chemical name 2-(acetyloxy)benzoic acid, is a synthetic derivative of salicylic acid.[2] Its molecular structure consists of a benzene ring to which a carboxylic acid group and an ester group are attached at ortho positions. The presence of both a carboxylic acid and an ester functional group is crucial for its pharmacological activity.

This compound (Lysine Acetylsalicylate)

The active ingredient in more soluble formulations of this compound is lysine acetylsalicylate.[3][4] This compound is a salt formed through an acid-base reaction between the carboxylic acid group of acetylsalicylic acid and the basic amino groups of lysine.[4] Lysine, an essential amino acid, has two amino groups, one at the alpha-position and another at the epsilon-position of its side chain, which can accept a proton from the carboxylic acid of ASA. This ionic interaction significantly enhances the molecule's polarity and, consequently, its water solubility.[5]

Below is a Graphviz diagram illustrating the molecular structures of acetylsalicylic acid and lysine acetylsalicylate.

Data Presentation

The following table summarizes and compares the key quantitative data for acetylsalicylic acid and lysine acetylsalicylate.

| Property | Acetylsalicylic Acid | Lysine Acetylsalicylate |

| Molecular Formula | C₉H₈O₄[6] | C₁₅H₂₂N₂O₆[7] |

| Molecular Weight | 180.16 g/mol [8] | 326.34 g/mol [9] |

| IUPAC Name | 2-(acetyloxy)benzoic acid[6] | (2S)-2,6-diaminohexanoic acid; 2-(acetyloxy)benzoic acid[10] |

| CAS Number | 50-78-2[8] | 62952-06-1[7] |

| Melting Point | 135 °C[8] | 154-156 °C[11] |

| Water Solubility | 3 mg/mL (25 °C)[8] | Higher than acetylsalicylic acid[5] |

| pKa | 3.5[8] | Not applicable (salt) |

Experimental Protocols

The structural elucidation and characterization of acetylsalicylic acid and its derivatives are commonly performed using a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure of acetylsalicylic acid by identifying the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

Methodology:

-

Sample Preparation: Dissolve 10-20 mg of acetylsalicylic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

The characteristic signals for acetylsalicylic acid include a singlet for the methyl protons of the acetyl group (~2.3 ppm), multiplets for the aromatic protons (7.1-8.2 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).[12]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A wider spectral width (e.g., 0-200 ppm) and a larger number of scans are required.

-

Key resonances include the methyl carbon (~21 ppm), aromatic carbons (122-151 ppm), the ester carbonyl carbon (~170 ppm), and the carboxylic acid carbonyl carbon (~170 ppm).[13]

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum for analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of acetylsalicylic acid, confirming its elemental composition.

Methodology:

-

Sample Preparation: Prepare a dilute solution of acetylsalicylic acid (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer, often coupled with a liquid chromatograph (LC-MS) for sample introduction and separation. Electrospray ionization (ESI) is a common ionization technique.[14]

-

Analysis:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 179.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed. The fragmentation of the parent ion (m/z 179) typically yields a prominent fragment ion at m/z 137, corresponding to the loss of the acetyl group (ketene, 42 Da).

-

-

Data Interpretation: Analyze the mass-to-charge ratios of the molecular ion and its fragments to confirm the structure.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state of lysine acetylsalicylate.

Methodology:

-

Crystal Growth: Grow single crystals of lysine acetylsalicylate of suitable size and quality. This is a critical and often challenging step. For hygroscopic compounds like lysine, this may require rigorously anhydrous conditions.[15][16]

-

Instrumentation: Use a single-crystal X-ray diffractometer.

-

Data Collection: Mount a single crystal on the diffractometer and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded by a detector.

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain the final, high-resolution crystal structure. This will reveal the precise bond lengths, bond angles, and intermolecular interactions, including the ionic bond between the acetylsalicylate anion and the lysinium cation.

-

Mechanism of Action: COX Inhibition

The primary mechanism of action for acetylsalicylic acid involves the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] This inhibition is achieved through the acetylation of a serine residue within the active site of the enzyme.[17] This covalent modification blocks the access of the substrate, arachidonic acid, to the catalytic site, thereby preventing the synthesis of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.[3][4]

The following Graphviz diagram illustrates the signaling pathway of COX inhibition by acetylsalicylic acid.

Conclusion

While this compound's active ingredient is fundamentally derived from acetylsalicylic acid, the formulation utilizing lysine acetylsalicylate presents a distinct molecular entity with altered physicochemical properties. The formation of a salt with lysine significantly enhances water solubility, which can lead to more rapid absorption and onset of therapeutic action. The core pharmacophore responsible for COX inhibition, the acetylsalicylate moiety, remains unchanged. A thorough understanding of these molecular nuances, characterized by the experimental protocols outlined in this guide, is essential for the continued development and optimization of salicylate-based therapeutics.

References

- 1. Lysine acetylsalicylate - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. quora.com [quora.com]

- 4. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Lysine acetylsalicylate | C15H22N2O6 | CID 44219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. lysine acetylsalicylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. chemwhat.com [chemwhat.com]

- 12. NMR Spectrum of Aspirin | Thermo Fisher Scientific - US [thermofisher.com]

- 13. chemistry.utah.edu [chemistry.utah.edu]

- 14. real.mtak.hu [real.mtak.hu]

- 15. L-Lysine: exploiting powder X-ray diffraction to complete the set of crystal structures of the 20 directly encoded proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Aspirin effects on COX aka PGHS - Proteopedia, life in 3D [proteopedia.org]

Pharmacokinetics of Soluble Aspirin in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of soluble aspirin and its salt forms, such as lysine acetylsalicylate, in various preclinical animal models. A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of acetylsalicylic acid (ASA) in these models is crucial for the design, interpretation, and translation of non-clinical safety and efficacy studies to clinical applications. Soluble aspirin formulations are often used to improve bioavailability and reduce gastric irritation compared to traditional tablet forms.

Introduction to Aspirin Pharmacokinetics

Aspirin (acetylsalicylic acid) is a weak acidic drug that is rapidly absorbed from the upper gastrointestinal tract.[1] Upon absorption, it undergoes rapid hydrolysis to its primary active metabolite, salicylic acid (SA), by esterases present in the gastrointestinal mucosa, blood, and liver.[1] This rapid conversion results in a short biological half-life for the parent aspirin molecule. Consequently, pharmacokinetic assessments often measure both ASA and SA concentrations in plasma to fully characterize the drug's behavior.[1] The primary mechanism of action for aspirin's anti-inflammatory and anti-platelet effects is the irreversible acetylation of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which inhibits the production of prostaglandins and thromboxanes.[2][3][4]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for soluble aspirin (acetylsalicylic acid and its soluble salts) in various animal models. These values are compiled from multiple studies and can be influenced by factors such as the specific soluble formulation, dose, and route of administration.

Table 1: Pharmacokinetic Parameters of Soluble Aspirin (as Acetylsalicylic Acid) in Rats

| Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (min) | AUC (µg·h/mL) | Bioavailability (%) | t½ (min) | Reference |

| 10 | IV | - | - | - | - | 3.36 ± 0.85 | [5] |

| 10 | Oral (unbuffered) | - | - | - | 56.6 ± 10.4 | - | [5] |

| 10 | Oral (buffered) | - | - | - | 31.8 ± 8.0 | - | [5] |

| 40 | IV | - | - | - | - | ~8 | [6] |

| 100 | IV | - | - | - | - | 6.6 ± 2.3 | [7] |

| 200 | IV | - | - | - | - | ~8 | [6] |

| 200 | Oral | - | - | - | ~25 | - | [6] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Half-life; IV: Intravenous.

Table 2: Pharmacokinetic Parameters of Soluble Aspirin (as Lysine Acetylsalicylate) in Rabbits

| Dose (mg/kg) | Route | Key Findings | Reference |

| 15 & 100 | IV | Pharmacokinetics fit a two-compartment model, similar to humans. | [8] |

| Not Specified | IV, Gastric, Duodenal | ASA plasma concentrations were highest after IV administration, followed by gastric, then duodenal. Gastric administration resulted in 2 to 5 times higher concentrations than duodenal. | [9] |

| Not Specified | IM | Bioavailability of ASA after intramuscular administration was close to that of intravenous injection and significantly higher than intragastric administration. | [10] |

IM: Intramuscular.

Table 3: Pharmacokinetic Parameters of Aspirin in Dogs

| Dose | Route | Cmax | Tmax (hr) | Protein Binding (%) | Key Findings | Reference |

| Not Specified (Excedrin) | Oral | - | ~2.5 | ~96 | Plasma salicylate concentrations dropped to an average of 12 mg/dl in 6 hours. | [11] |

| Not Specified (Ascriptin) | Oral | - | ~3 | ~96 | Plasma salicylate levels peaked and remained relatively level for over 12 hours. | [11] |

| 600 mg (twice daily) | Oral | - | - | - | Multiple dosing appeared to substantially increase the half-life. | [12] |

| 4 mg/kg | Oral | - | - | - | Poor in vivo response in some dogs was attributed to both decreased platelet sensitivity and lower ASA concentrations. | [13] |

Table 4: Pharmacokinetic Parameters of Aspirin in Pigs

| Dose | Route | AUC Ratio (Arterial:Portal) | Key Findings | Reference |

| 50 mg (single dose) | Oral (enteric-coated) | 0.63 ± 0.08 | Demonstrates significant first-pass metabolism. | [14] |

| 100 mg (single dose) | Oral (enteric-coated) | 0.52 ± 0.02 | Confirms substantial pre-systemic elimination. | [14] |

| 100 mg (daily for 1 week) | Oral (enteric-coated) | 0.47 ± 0.02 | Chronic dosing maintains a high degree of first-pass metabolism. | [14] |

| 500 mg/kg | Enteral (tablets) | - | In an overdose model, serum ASA plots showed delayed and erratic peaks. The AUC of ASA was more consistent than that of salicylate. | [15] |

| 300 mg/kg | IV | - | Mean peak salicylate concentrations were 47.4 ± 6.2 mg/dL. | [16] |

Experimental Protocols and Methodologies

Detailed experimental design is critical for the reproducibility and interpretation of pharmacokinetic studies. Below are generalized protocols based on the cited literature.

General Protocol for Oral Administration in Rats

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[5][17]

-

Housing and Acclimatization: Animals are housed in controlled environments with a standard diet and water ad libitum. A suitable acclimatization period is allowed before the experiment.

-

Drug Administration: Soluble aspirin is typically dissolved in water or a buffer solution and administered via oral gavage.[5][18]

-

Blood Sampling: Blood samples are collected at predetermined time points through methods such as cannulation of the femoral or jugular vein.[7]

-

Sample Processing: Blood samples are immediately processed, often with an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo hydrolysis of ASA to SA. Plasma or serum is separated by centrifugation and stored at low temperatures (-20°C or -80°C) until analysis.

-

Bioanalysis: Concentrations of ASA and SA are quantified using validated analytical methods, typically High-Performance Liquid Chromatography (HPLC).[15]

General Protocol for Intravenous Administration in Rabbits

-

Animal Model: New Zealand white rabbits are a common model.[8][9]

-

Drug Administration: A solution of lysine acetylsalicylate is administered intravenously, often through a marginal ear vein.[8][9]

-

Blood Sampling: Blood is collected from the contralateral ear artery or vein at specified intervals.

-

Sample Processing and Bioanalysis: Similar to the rat protocol, samples are treated to prevent hydrolysis and analyzed via HPLC to determine plasma concentrations of ASA and SA.[9]

Visualizations: Workflows and Pathways

Metabolic Pathway of Aspirin

Aspirin is rapidly metabolized to salicylic acid, which is then further conjugated or hydroxylated before excretion.

Caption: Primary metabolic pathway of acetylsalicylic acid (aspirin).

Experimental Workflow for Pharmacokinetic Studies

This diagram outlines the typical sequence of events in an animal pharmacokinetic study of soluble aspirin.

Caption: Generalized experimental workflow for in vivo pharmacokinetic studies.

Aspirin's Mechanism of Action on Platelets

This diagram illustrates the logical relationship of how aspirin inhibits platelet aggregation through the COX-1 pathway.

Caption: Aspirin's inhibition of the platelet COX-1 pathway.

Conclusion

The pharmacokinetics of soluble aspirin have been characterized in a range of animal models, providing essential data for preclinical drug development. Rats, rabbits, dogs, and pigs are all valuable models, each with specific characteristics. Notably, the rapid hydrolysis to salicylic acid and the significant first-pass metabolism are key features of aspirin's disposition. The choice of animal model, dose, and formulation significantly impacts the pharmacokinetic profile, highlighting the importance of careful study design. The data and methodologies presented in this guide serve as a foundational resource for researchers in this field.

References

- 1. benchchem.com [benchchem.com]

- 2. Aspirin - Veterinary Partner - VIN [veterinarypartner.vin.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Aspirin - Wikipedia [en.wikipedia.org]

- 5. The pharmacokinetics of aspirin in rats and the effect of buffer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 8. [Antiaggregation action and pharmacokinetics of lysine acetylsalicylate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of administration route on pharmacokinetics of aspirin in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Analgesic action and pharmacokinetics of lysine acetylsalicylate administered intramuscularly] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The in vitro and in vivo availability of commercial aspirin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of aspirin and its application in canine veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigation into the causes of aspirin resistance in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of aspirin concentrations in portal and systemic blood in pigs: effect on platelet aggregation, thromboxane and prostacyclin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of serum acetylsalicylic acid in a porcine model of aspirin overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of multiple-dose activated charcoal on the clearance of high-dose intravenous aspirin in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nonlinear pharmacokinetics of aspirin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparison of pharmacokinetic and pharmacodynamic profiles of aspirin following oral gavage and diet dosing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of Solusprin on Prostaglandin Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of the mechanism of action of Solusprin, a pharmaceutical formulation whose active ingredient is acetylsalicylic acid (aspirin).[1][2][3] It delineates the intricate interactions between acetylsalicylic acid and the prostaglandin synthesis pathway, with a specific focus on its inhibitory effects on cyclooxygenase (COX) enzymes. This guide synthesizes quantitative data, details common experimental protocols for studying its effects, and provides visual representations of the core biochemical pathways and experimental workflows to support advanced research and development.

Introduction to this compound and Prostaglandin Synthesis

This compound is a formulation containing the active ingredient acetylsalicylic acid, commonly known as aspirin.[1][3] Acetylsalicylic acid is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties.[1][4] These therapeutic effects are primarily mediated through the inhibition of prostaglandin synthesis.[1][5] Prostaglandins are lipid compounds that act as local chemical messengers, playing a crucial role in mediating processes such as inflammation, pain, fever, and platelet aggregation.[6][7][8] They are synthesized from arachidonic acid, a fatty acid released from the cell membrane, via a pathway catalyzed by cyclooxygenase (COX) enzymes.[4][8]

The Prostaglandin Synthesis Pathway

The synthesis of prostaglandins is initiated by the release of arachidonic acid from membrane phospholipids. The cyclooxygenase (COX) enzymes, existing as two primary isoforms, COX-1 and COX-2, catalyze the conversion of arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2).[4][7] PGH2 then serves as a precursor for the synthesis of various prostaglandins (like PGE2, PGI2) and thromboxane A2 (TXA2), each with distinct physiological roles.[4][9]

-

COX-1 is a constitutively expressed enzyme found in most tissues, including platelets and the gastric mucosa.[10][11] It is responsible for producing prostaglandins that maintain normal physiological functions, such as protecting the stomach lining and supporting platelet aggregation.[11][12]

-

COX-2 is typically an inducible enzyme, with its expression being significantly upregulated in response to inflammatory stimuli.[10][13] It is the primary source of prostaglandins that mediate inflammation and pain.[14]

Caption: Irreversible acetylation of COX enzymes by the active ingredient of this compound.

Quantitative Analysis of COX Inhibition

Acetylsalicylic acid exhibits a higher selectivity for inhibiting COX-1 over COX-2. [4]This differential inhibition is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The IC50 values can vary depending on the specific in vitro assay system used.

| Compound | Target Enzyme | IC50 (μM) | Selectivity (IC50 COX-2 / IC50 COX-1) | Reference |

|---|---|---|---|---|

| Acetylsalicylic Acid | Human COX-1 | 0.75 - 10 | 10 - 160 | Varies by study |

| Acetylsalicylic Acid | Human COX-2 | 120 - 200 | Varies by study | |

| Ibuprofen (Reference) | Human COX-1 | 2.5 - 15 | ~ 2 - 10 | Varies by study |

| Ibuprofen (Reference) | Human COX-2 | 25 - 50 | Varies by study | |

| Celecoxib (Reference) | Human COX-1 | 4.0 - 15 | ~ 0.03 - 0.1 | Varies by study |

| Celecoxib (Reference) | Human COX-2 | 0.04 - 0.4 | | Varies by study |

Note: The IC50 values presented are aggregated from multiple sources for illustrative purposes. Specific values are highly dependent on the experimental conditions, including enzyme source, substrate concentration, and incubation time. [15]

Experimental Protocols for Measuring COX Inhibition

Several in vitro methods are employed to determine the inhibitory activity of compounds like acetylsalicylic acid against COX enzymes. [16]The choice of assay depends on the desired throughput and the specific information required (e.g., potency, mechanism). [17] A. In Vitro Enzymatic Assay (Fluorometric or Colorimetric)

This method directly measures the activity of purified COX enzymes (recombinant or from animal sources) in the presence of an inhibitor. [17][18]

-

Principle: The assay measures the peroxidase component of the COX enzyme. The reaction of PGG2 (produced by the cyclooxygenase activity) is coupled to a probe that generates a fluorescent or colored product. [18]* Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2.

-

Substrate: Arachidonic Acid.

-

Procedure:

-

The enzyme (COX-1 or COX-2) is pre-incubated with various concentrations of the test compound (e.g., acetylsalicylic acid) or a vehicle control in an appropriate buffer.

-

The reaction is initiated by adding arachidonic acid.

-

The production of the fluorescent or colorimetric signal is measured over time using a plate reader.

-

The rate of reaction is calculated, and the percent inhibition is determined relative to the vehicle control.

-

IC50 values are derived by plotting percent inhibition against the logarithm of the inhibitor concentration. [18] B. Whole Blood Assay (WBA)

-

The WBA is a more physiologically relevant ex vivo method that measures COX activity within its natural cellular environment.

-

Principle: It measures the synthesis of COX-1-derived thromboxane B2 (TXB2) in clotting blood and COX-2-derived prostaglandin E2 (PGE2) in blood stimulated with lipopolysaccharide (LPS).

-

Procedure:

-

Heparinized whole blood is collected from human volunteers.

-

Aliquots of blood are incubated with various concentrations of the test compound.

-

For COX-1 activity: The blood is allowed to clot at 37°C for 1 hour, stimulating platelets to produce TXB2.

-

For COX-2 activity: The blood is incubated with LPS for 24 hours to induce COX-2 expression in monocytes, followed by measurement of PGE2.

-

Reactions are stopped, and plasma or serum is collected.

-

TXB2 and PGE2 levels are quantified using specific enzyme immunoassays (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). [19] 7. IC50 values are calculated based on the dose-dependent inhibition of prostanoid synthesis.

-

dot

Caption: General workflow for an in vitro enzymatic COX inhibition assay.

Conclusion

This compound, through its active ingredient acetylsalicylic acid, exerts its therapeutic effects by irreversibly inhibiting the prostaglandin synthesis pathway. This is achieved via the covalent acetylation of a serine residue in the active site of both COX-1 and COX-2 enzymes, with a pronounced selectivity towards COX-1. This unique, irreversible mechanism of action is fundamental to its potent anti-inflammatory, analgesic, and particularly its long-lasting antiplatelet effects. The quantitative assessment of its inhibitory profile and the application of robust experimental protocols are critical for ongoing research into its therapeutic applications and for the development of novel anti-inflammatory agents.

References

- 1. Soluspirin [resmed.co.za]

- 2. Soluspirin CV [resmed.co.za]

- 3. Solprin | healthdirect [healthdirect.gov.au]

- 4. Acetylsalicylic Acid Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Aspirin? [synapse.patsnap.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. researchgate.net [researchgate.net]

- 10. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. gpnotebook.com [gpnotebook.com]

- 12. droracle.ai [droracle.ai]

- 13. karger.com [karger.com]

- 14. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Pharmacology: Unraveling Aspirin's Anti-Inflammatory Secrets

A Technical Guide to the Core Discovery

For decades, aspirin was a household remedy for pain, fever, and inflammation, yet its mechanism of action remained a pharmacological enigma. This changed in 1971 with the groundbreaking work of Sir John Robert Vane, who elucidated the biochemical underpinnings of aspirin's therapeutic effects. This in-depth technical guide provides a comprehensive overview of the seminal experiments that unveiled aspirin's anti-inflammatory properties, targeting an audience of researchers, scientists, and drug development professionals. The focus is on the core discovery, presenting detailed experimental protocols, quantitative data from the key studies, and visualizations of the involved pathways and workflows.

The Central Discovery: Inhibition of Prostaglandin Synthesis

The cornerstone of understanding aspirin's anti-inflammatory action is its ability to inhibit the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that act as potent mediators of inflammation, pain, and fever. In 1971, John Vane demonstrated that aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs) block the production of these molecules.[1] This discovery, which earned him a share of the 1982 Nobel Prize in Physiology or Medicine, provided a unifying theory for aspirin's diverse therapeutic actions.

The primary target of aspirin is the enzyme cyclooxygenase (COX), now known to exist in at least two isoforms, COX-1 and COX-2. Aspirin acts by irreversibly acetylating a serine residue in the active site of the COX enzyme, thereby blocking the conversion of arachidonic acid into prostaglandin precursors.[2]

Key Experiments and Quantitative Data

The initial evidence for aspirin's inhibition of prostaglandin synthesis came from a series of pivotal experiments published in the same issue of Nature New Biology in June 1971. These studies, led by John Vane and his colleagues, utilized different experimental models to demonstrate the consistent effect of aspirin.

In Vitro Inhibition of Prostaglandin Synthesis in Guinea Pig Lungs

This foundational experiment by John Vane provided the first direct evidence of aspirin's inhibitory effect on the enzymatic synthesis of prostaglandins.

Quantitative Data:

The inhibitory potency of aspirin and other NSAIDs was quantified by determining the concentration of the drug required to reduce prostaglandin synthesis by 50% (IC50).

| Drug | IC50 (µg/mL) |

| Indomethacin | 0.07 |

| Aspirin | 6.6 |

| Salicylate | 45.0 |

Experimental Protocol:

-

Enzyme Preparation: Homogenates of guinea pig lungs were prepared to serve as a source of prostaglandin synthetase (cyclooxygenase).

-

Incubation: The lung homogenates were incubated with arachidonic acid, the substrate for prostaglandin synthesis.

-

Inhibitor Addition: Varying concentrations of aspirin, indomethacin, or salicylate were added to the incubation mixtures.

-

Prostaglandin Measurement: The amount of prostaglandin produced was measured using a bioassay. This involved testing the ability of the incubation supernatant to contract a strip of smooth muscle tissue (rat colon), a characteristic effect of prostaglandins. The degree of contraction was compared to that produced by known amounts of prostaglandins.

Abolition of Prostaglandin Release from Perfused Dog Spleen

This study by Ferreira, Moncada, and Vane demonstrated that aspirin could block the release of prostaglandins from an intact organ stimulated to produce them.

Quantitative Data:

While specific percentage inhibition values at different doses were not presented in a table in the original short communication, the study reported that infusions of indomethacin (2-5 µg/mL) and aspirin (6-20 µg/mL) abolished the release of prostaglandins from the spleen upon stimulation with adrenaline.

Experimental Protocol:

-

Experimental Model: The spleens of anesthetized dogs were perfused with their own blood.

-

Stimulation: Adrenaline was injected to stimulate the production and release of prostaglandins from the spleen.

-

Drug Administration: Aspirin or indomethacin was infused into the splenic artery.

-

Prostaglandin Detection: The venous effluent from the spleen was continuously bioassayed for the presence of prostaglandins using the cascade superfusion technique. This involved passing the blood over a series of isolated smooth muscle tissues (rat stomach strip, chick rectum) that are sensitive to prostaglandins.

Selective Inhibition of Prostaglandin Production in Human Platelets

This research by Smith and Willis extended the findings to human tissue, demonstrating that aspirin inhibits prostaglandin synthesis in platelets, which are key players in blood clotting and inflammation.

Quantitative Data:

The study showed that after a single oral dose of 600 mg of aspirin, the ability of platelets to produce prostaglandins upon stimulation with thrombin was almost completely abolished. The recovery of this function was slow, taking several days, consistent with the irreversible nature of aspirin's inhibition and the lifespan of platelets.

Experimental Protocol:

-

Sample Collection: Blood samples were taken from human volunteers before and after the ingestion of a single dose of aspirin.

-

Platelet Preparation: Platelet-rich plasma was prepared from the blood samples.

-

Stimulation: Thrombin was added to the platelet-rich plasma to induce the synthesis and release of prostaglandins.

-

Prostaglandin Measurement: The amount of prostaglandins produced by the platelets was quantified by bioassay.

Signaling Pathways and Experimental Workflows

The discovery of aspirin's mechanism of action elucidated a critical signaling pathway in inflammation and provided a clear experimental workflow for testing anti-inflammatory drugs.

The Arachidonic Acid Cascade and Aspirin's Site of Action

Aspirin intervenes early in the arachidonic acid cascade, a key inflammatory pathway.

Caption: The Arachidonic Acid Cascade and Aspirin's Inhibition of Cyclooxygenase.

Vane's Cascade Superfusion Bioassay Workflow

The cascade superfusion bioassay was a pivotal technique that allowed for the real-time detection and quantification of unstable biologically active substances like prostaglandins.

Caption: Workflow of the Cascade Superfusion Bioassay for Prostaglandin Detection.

Conclusion

The discovery of aspirin's ability to inhibit prostaglandin synthesis was a watershed moment in pharmacology. It not only provided a rational basis for the therapeutic actions of a long-used drug but also opened up new avenues for the development of more specific anti-inflammatory agents. The experimental approaches detailed in this guide, particularly the innovative use of bioassays, laid the groundwork for modern drug discovery and our understanding of inflammatory processes at a molecular level. The principles established by these seminal studies continue to be relevant in the ongoing exploration of the diverse therapeutic applications of aspirin and other NSAIDs.

References

Solusprin (Aspirin) for Basic Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solusprin, with its active ingredient acetylsalicylic acid (aspirin), is a widely used medication with a rich history of clinical applications. Beyond its well-known analgesic, anti-inflammatory, and antipyretic properties, this compound is a valuable tool in basic and preclinical research. Its multifaceted mechanism of action, primarily centered on the irreversible inhibition of cyclooxygenase (COX) enzymes, provides a powerful probe for investigating a wide range of biological processes. This technical guide provides an in-depth overview of this compound's core mechanisms, quantitative data on its activity, detailed experimental protocols for its use in research, and visualizations of the key signaling pathways it modulates.

Core Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action of this compound (aspirin) is the irreversible inactivation of cyclooxygenase (COX) enzymes, COX-1 and COX-2. Aspirin acetylates a serine residue in the active site of these enzymes, preventing the binding of arachidonic acid and its conversion into prostaglandins and thromboxanes. These lipid mediators are pivotal in processes such as inflammation, pain, fever, and platelet aggregation. While COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, COX-2 is inducible and its expression is upregulated during inflammation. Aspirin's non-selective inhibition of both isoforms is crucial to its therapeutic effects and also underlies some of its side effects.

Quantitative Data: COX-1 and COX-2 Inhibition

The inhibitory potency of aspirin against COX-1 and COX-2 can be quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental system and assay conditions.

| Parameter | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Cell/System | Reference |

| Inhibition of TXB2 production | 1.3 ± 0.5 | >100 | Washed human platelets | |

| Enzyme Inhibition (purified) | ~70 (weak) | - | Purified ovine COX-1 | |

| Prostaglandin E2 Reduction | - | ~50 | COX-2 expressing cells |

Beyond COX Inhibition: Modulation of Signaling Pathways

Recent research has unveiled additional mechanisms through which aspirin exerts its effects, including the modulation of the NF-κB signaling pathway and the induction of anti-inflammatory lipid mediators called lipoxins.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in the inflammatory response, cell survival, and proliferation. In many inflammatory diseases and cancers, the NF-κB pathway is constitutively active. Aspirin has been shown to inhibit the activation of NF-κB. This inhibition is thought to occur through the prevention of the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.

Aspirin-Triggered Lipoxin (ATL) Synthesis

Aspirin uniquely modifies the activity of COX-2, causing it to produce 15-epi-lipoxin A4 (also known as aspirin-triggered lipoxin or ATL), an anti-inflammatory lipid mediator. This is a result of the acetylation of COX-2, which shifts its catalytic activity from producing pro-inflammatory prostaglandins to generating 15(R)-hydroxyeicosatetraenoic acid (15R-HETE), a precursor to ATL. Leukocytes then convert 15R-HETE into ATL.

An In-depth Technical Guide to the Effects of Solusprin (Aspirin) on Platelet Aggregation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms by which Solusprin (aspirin) inhibits platelet aggregation. It includes detailed experimental protocols, quantitative data on its efficacy, and visualizations of the key signaling pathways involved.

Core Mechanism of Action

This compound's primary antiplatelet effect is mediated through the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme.[1][2][3] By acetylating a serine residue (Ser529) in the active site of platelet COX-1, this compound permanently deactivates the enzyme.[1] This inactivation is crucial as platelets, being anucleated, cannot synthesize new COX-1 enzymes. Consequently, the inhibitory effect of a single dose of this compound persists for the entire lifespan of the affected platelets, which is approximately 8-10 days.[1]

The inhibition of COX-1 by this compound blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for several prostanoids, most notably thromboxane A2 (TXA2).[1][4] TXA2 is a potent vasoconstrictor and a crucial mediator of platelet activation and aggregation.[1][4][5] By preventing the synthesis of TXA2, this compound effectively dampens platelet response to various agonists and reduces the propensity for thrombus formation.[1][2][6] Low doses of aspirin (75-100 mg) are generally sufficient to achieve complete inhibition of platelet COX-1 activity.[1]

Effects on Agonist-Induced Platelet Aggregation

This compound's efficacy in inhibiting platelet aggregation can be evaluated by inducing aggregation in vitro with various agonists. The following sections detail this compound's effects on aggregation induced by collagen and adenosine diphosphate (ADP).

2.1. Collagen-Induced Platelet Aggregation

Collagen is a potent platelet agonist that initiates platelet adhesion and activation at sites of vascular injury. This compound has been shown to significantly inhibit collagen-induced platelet aggregation.[7][8] The mechanism of this inhibition is directly linked to the blockade of TXA2 production, as TXA2 is a critical secondary mediator in collagen-stimulated platelet activation.[9]

Studies have demonstrated a dose-dependent inhibition of collagen-induced platelet aggregation by this compound.[10] However, there is considerable individual variability in platelet responsiveness to collagen, which can influence the observed inhibitory effect of aspirin.[10][11] Some individuals may exhibit "aspirin resistance," which has been associated with increased platelet sensitivity to collagen.[11]

2.2. ADP-Induced Platelet Aggregation

Adenosine diphosphate (ADP) is another important platelet agonist that induces aggregation through its interaction with P2Y1 and P2Y12 receptors on the platelet surface. This compound's effect on ADP-induced aggregation is more complex. While aspirin can inhibit the secondary phase of ADP-induced platelet aggregation, which is dependent on TXA2 synthesis, it has a limited effect on the primary phase of aggregation.[12][13]

The effectiveness of using ADP to monitor the antiplatelet action of aspirin is dependent on the concentration of ADP used. Low concentrations of ADP (up to 0.5 µM) appear to induce TXA2-dependent platelet aggregation, making this a suitable condition to observe aspirin's inhibitory effects.[14] However, at higher concentrations, ADP can induce aggregation through pathways independent of TXA2, thus masking the effect of aspirin.[14] Some studies have also suggested that platelets from aspirin-resistant individuals may be more sensitive to activation by ADP.[15]

Quantitative Data on this compound's Efficacy

The following table summarizes quantitative data on the inhibitory effects of this compound (aspirin) on platelet aggregation from various in vitro studies.

| Agonist | Assay Type | This compound (Aspirin) Concentration | Observed Effect | Reference |

| Collagen | Light Transmission Aggregometry | 0.5 g (oral dose) | Significant inhibition of aggregation | [10] |

| Collagen | Light Transmission Aggregometry | 75 mg (oral dose) | Significantly decreased platelet aggregation | [7] |

| ADP | Light Transmission Aggregometry | 80 µM | Inhibition of the secondary phase of aggregation | [12] |

| Arachidonic Acid | Whole Blood Aggregometry | 0.05 mg/mL | Maximal inhibition of aggregation | [16] |

| Thrombin | Whole Blood Aggregometry | 0.05 - 1.0 mg/mL | Failed to inhibit thrombin-induced aggregation | [16] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to assess the effects of this compound on platelet aggregation.

4.1. Light Transmission Aggregometry (LTA)

LTA is a widely used method to measure platelet aggregation in platelet-rich plasma (PRP).

-

Principle: LTA measures the increase in light transmission through a suspension of platelets in PRP as they aggregate in response to an agonist.

-

Protocol Outline:

-

Blood Collection: Whole blood is collected into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

PRP Preparation: The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.

-

Platelet Poor Plasma (PPP) Preparation: A portion of the blood is centrifuged at a high speed to obtain PPP, which is used as a reference (100% aggregation).

-

Incubation: PRP is incubated with either this compound (at various concentrations) or a vehicle control.

-

Aggregation Measurement: The PRP is placed in an aggregometer, and an agonist (e.g., collagen, ADP) is added to induce aggregation. The change in light transmission is recorded over time.

-

Data Analysis: The extent of aggregation is quantified as the maximum percentage of light transmission, with 0% being the baseline PRP and 100% being the PPP.

-

4.2. Whole Blood Aggregometry (Impedance Method)

This method measures platelet aggregation in a whole blood sample.

-

Principle: Platelet aggregation on electrodes is measured as an increase in electrical impedance.

-

Protocol Outline:

-

Blood Collection: Whole blood is collected into tubes containing an anticoagulant.

-

Incubation: The whole blood sample is incubated with this compound or a vehicle control.

-

Aggregation Measurement: An agonist is added to the blood sample, and the change in impedance between two electrodes is measured over time.

-

Data Analysis: The aggregation is reported in ohms or as aggregation units.

-

4.3. Thromboxane A2 (TXA2) Measurement

The measurement of TXA2 metabolites, such as thromboxane B2 (TXB2), is a direct way to assess the biochemical efficacy of this compound.

-

Principle: Immunoassays (e.g., ELISA) are used to quantify the levels of TXB2 in plasma or serum.

-

Protocol Outline:

-

Sample Collection: Blood samples are collected from subjects before and after this compound administration.

-

Platelet Activation: Platelets are stimulated with an agonist (e.g., collagen) to induce TXA2 production.

-

TXB2 Measurement: The concentration of the stable TXA2 metabolite, TXB2, is measured using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The levels of TXB2 before and after this compound treatment are compared to determine the extent of COX-1 inhibition.

-

Concluding Remarks

This compound (aspirin) is a cornerstone of antiplatelet therapy, primarily acting through the irreversible inhibition of platelet COX-1 and the subsequent blockade of thromboxane A2 synthesis. Its efficacy is most pronounced in inhibiting aggregation induced by agonists that rely on the TXA2 pathway, such as collagen. While its effect on ADP-induced aggregation is more nuanced, it remains a critical mechanism in the overall reduction of platelet reactivity. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation and understanding of this compound's profound effects on platelet function.

References

- 1. droracle.ai [droracle.ai]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. The variability of platelet response to aspirin and clopidogrel: revisiting the Caprie, Cure, Credo, and Match trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thromboxane A2, prostacyclin and aspirin: effects on vascular tone and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Persistent production of platelet thromboxane A2 in patients chronically treated with aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The variability of platelet-collagen interaction. Its influence on aspirin-induced inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Increased platelet sensitivity to collagen in individuals resistant to low-dose aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Aspirin does not inhibit adenosine diphosphate-induced platelet alpha-granule release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Can we use adenosine diphosphate (ADP) to study "aspirin resistance"? The Janus faces of ADP-triggered platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Resistance to aspirin in vitro is associated with increased platelet sensitivity to adenosine diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effect of aspirin on thrombin stimulated platelet adhesion receptor expression and the role of neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Solusprin (Aspirin) Solution for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Note: The term "Solusprin" did not yield specific results in the context of a cell culture reagent. The following protocols and notes have been developed based on the widely available scientific literature for Aspirin (acetylsalicylic acid, ASA) , which is believed to be the active compound of interest.

Introduction

Aspirin (acetylsalicylic acid) is a non-steroidal anti-inflammatory drug (NSAID) that is extensively studied for its anti-inflammatory, analgesic, and antipyretic properties.[1] In cell biology research, aspirin is a valuable tool for investigating various cellular processes, including inflammation, proliferation, and apoptosis. Its primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.[1][2] These application notes provide detailed protocols for the preparation and use of aspirin solutions in a cell culture setting, ensuring reproducibility and accuracy in experimental outcomes.

Solution Preparation and Stability

Proper preparation of aspirin stock solutions is critical due to its limited solubility and stability in aqueous media. Aspirin is prone to hydrolysis, converting to salicylic acid, a process accelerated at physiological pH (>7.4).[3]

Stock Solution Preparation

Aspirin powder is not readily soluble in water at neutral pH.[3] Therefore, the use of an organic solvent or a buffered solution is necessary to prepare a concentrated stock solution.

Protocol 1: Preparing Aspirin Stock Solution using DMSO or Ethanol

-

Weighing: Aseptically weigh the required amount of acetylsalicylic acid powder (e.g., from Sigma-Aldrich) in a sterile microcentrifuge tube.

-

Dissolving: Add cell culture grade Dimethyl Sulfoxide (DMSO) or Ethanol to the powder to achieve the desired stock concentration (e.g., 1 M).[3][4] Vortex thoroughly until the powder is completely dissolved.

-

pH Adjustment (Optional but Recommended): If using a solvent that allows it, adjust the pH of the stock solution to 7.3-7.4 before dilution into the final culture medium.[3] This can help prevent precipitation.

-

Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -20°C or -70°C for long-term stability.

Protocol 2: Preparing Aspirin Stock Solution using a Buffer

-

Weighing: Aseptically weigh the required amount of acetylsalicylic acid powder.

-

Dissolving: Dissolve the powder in a sterile buffer solution, such as Tris-HCl, which has been shown to work effectively.[5]

-

Sterilization, Aliquoting, and Storage: Follow steps 4 and 5 from Protocol 1.

Working Solution Preparation

Prepare working solutions fresh for each experiment by diluting the high-concentration stock into the cell culture medium.

-

Perform a serial dilution. For example, first, dilute the stock solution 1:10 in the medium, and then add this intermediate dilution to the final culture volume to achieve the desired concentration.[5]

-

Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is kept low (ideally below 0.5%, and always below 1%) to avoid solvent-induced cytotoxicity.[4]

-

Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of the solvent used to dissolve the aspirin.

Data Presentation: Solubility and Stability

| Parameter | Solvent/Condition | Value/Recommendation | Citations |

| Solubility | Water (37°C) | Poor, approx. 10 mg/mL | |

| Ethanol | ~50 g/L | [3] | |

| DMSO | Readily soluble | [3][4] | |

| Tris-HCl Buffer | Effective for dissolution | ||

| Stock Solution Storage | Temperature | -20°C or -70°C | [4] |

| Handling | Aliquot to avoid freeze-thaw cycles | [4] | |